2-(Benzyloxy)-1-bromo-3-chlorobenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3-chlorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chlorobenzene.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with new functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chlorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-bromo-4-chlorobenzene
- 2-(Benzyloxy)-1-bromo-3-fluorobenzene
- 2-(Benzyloxy)-1-chloro-3-iodobenzene
Uniqueness
2-(Benzyloxy)-1-bromo-3-chlorobenzene is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The combination of a benzyloxy group with both bromine and chlorine atoms provides a versatile scaffold for further functionalization and derivatization .
Properties
IUPAC Name |
1-bromo-3-chloro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOLEIWRMHMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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